molecular formula C13H19N3OS B5227896 N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5227896
M. Wt: 265.38 g/mol
InChI Key: VRQWKFKZBRDMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a chemical compound with a molecular formula of C19H23N3OS and a molecular weight of 341.47 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethylpyrimidinyl group, and a sulfanylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with cyclopentylamine and chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-9-7-10(2)15-13(14-9)18-8-12(17)16-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQWKFKZBRDMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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